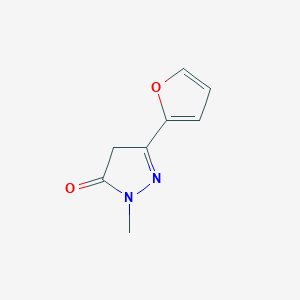

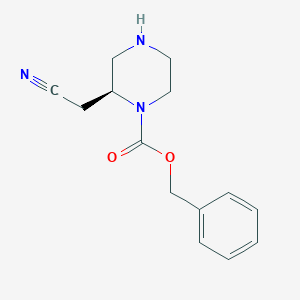

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Vue d'ensemble

Description

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom (the furan nucleus) which belongs to the family of organic compounds called heterocyclic . Heterocyclic organic compounds belonging to the furan family, also known as derivatives of furan, possess the furan nucleus . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with arenes in Brønsted superacid TfOH which affords products of hydroarylation of the carbon–carbon double bond . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques can be used to analyze the molecular structure of furan derivatives.Chemical Reactions Analysis

Reactions of furan derivatives often involve the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .Applications De Recherche Scientifique

Synthesis and Characterization

The compound "3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one" and its derivatives are explored primarily for their synthetic methods and structural characterization. For instance, Jothikrishnan and Shafi (2009) demonstrated a microwave-assisted synthesis technique for a pyrazoline derivative containing a furan moiety, emphasizing the method's simplicity and the compound's characterization via NMR, IR, and LCMS techniques (Balapragalathan Thappali Jothikrishnan & S. Shafi, 2009).

Antimicrobial Activity

The antimicrobial potential of these compounds is a significant focus. Abdelhamid et al. (2019) synthesized a series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties using hydrazonoyl halides as precursors, which were evaluated for in vitro antibacterial and antifungal activities. Some derivatives exhibited activities comparable to reference antibiotics (A. Abdelhamid et al., 2019).

Structural Analysis

The structural peculiarities and potential reactivity of various derivatives have been explored in-depth. Borisova et al. (2016) investigated stereochemical aspects of specific pyrazol-1-yl derivatives, providing insights into their structural framework and reactivity, particularly concerning their inability to undergo certain intramolecular reactions (Kseniya K. Borisova et al., 2016).

Antioxidant and Antitubercular Properties

Derivatives of this compound have also shown promise in antioxidant and antitubercular applications. Prabakaran et al. (2021) synthesized a series of chalcone derivatives and assessed their in vitro antioxidant activity, finding that some compounds exhibited potential antioxidant effects, supported by molecular docking and ADMET studies (G. Prabakaran et al., 2021). Bhoot et al. (2011) synthesized a series of compounds evaluated for their antibacterial, antifungal, and antitubercular activities, indicating the broad-spectrum potential of these molecules (D. Bhoot et al., 2011).

Safety And Hazards

While specific safety and hazard information for “3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is not available, general safety measures for handling furan derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and storing in a well-ventilated place .

Propriétés

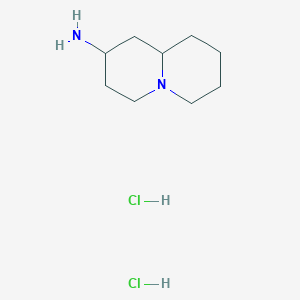

IUPAC Name |

5-(furan-2-yl)-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJFXPWOHZJPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)

![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)

![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)